molecular formula C9H13N3 B12930505 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine

3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B12930505
M. Wt: 163.22 g/mol
InChI Key: PYHPTUJOCUDDDJ-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine is an organic compound that features a bicyclo[1.1.1]pentane core with an imidazole ring substituted at the 3-position.

Preparation Methods

Chemical Reactions Analysis

3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core can enhance the compound’s stability and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds to 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine include other bicyclo[1.1.1]pentane derivatives and imidazole-containing molecules. For example:

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

3-(4-methylimidazol-1-yl)bicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C9H13N3/c1-7-2-12(6-11-7)9-3-8(10,4-9)5-9/h2,6H,3-5,10H2,1H3

InChI Key

PYHPTUJOCUDDDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C23CC(C2)(C3)N

Origin of Product

United States

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